3'-Methoxyflavone

説明

Chemical Identity and Structural Characteristics

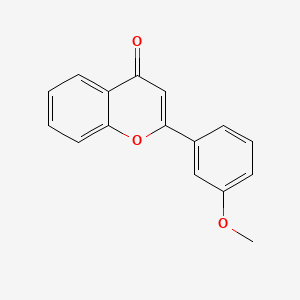

This compound is definitively characterized by its unique molecular structure and chemical properties. The compound possesses the molecular formula C16H12O3 with a molecular weight of 252.26 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(3-methoxyphenyl)chromen-4-one, which precisely describes its structural architecture. The Chemical Abstracts Service registry number 53906-83-5 serves as the definitive identifier for this specific isomer, distinguishing it from other methoxyflavone variants.

The structural framework of this compound consists of a flavone backbone, which is the fundamental 2-phenyl-1-benzopyran-4-one core structure characteristic of all flavones. The distinguishing feature of this particular compound is the methoxy group (-OCH3) positioned at the 3'-carbon of the B-ring phenyl substituent. This specific substitution pattern creates unique electronic and steric properties that influence both the compound's physical characteristics and biological activities.

Physical characterization reveals that this compound exists as off-white crystalline material under standard conditions. The compound exhibits a melting point range of 132-134 degrees Celsius, indicating good thermal stability and crystalline purity. Solubility studies demonstrate that the compound dissolves readily in methanol, a characteristic that facilitates both analytical procedures and potential extraction from natural sources. The compound's relative density and other thermodynamic properties contribute to its handling characteristics in laboratory and research environments.

The molecular structure of this compound can be represented by the Simplified Molecular Input Line Entry System notation COc1cccc(c1)c2cc(=O)c3ccccc3o2, which provides a standardized method for digital representation and database searching. This structural encoding enables precise identification and differentiation from structural isomers such as 3-methoxyflavone or 4'-methoxyflavone, which possess different substitution patterns and consequently different chemical and biological properties.

Historical Context and Discovery in Natural Sources

The identification and characterization of this compound in natural systems represents an important milestone in the systematic study of plant secondary metabolites. Scientific documentation indicates that this compound has been reported in several plant species, including Primula macrophylla, Primula veris, and Hypericum roeperianum, establishing its presence across different botanical families. These discoveries have contributed significantly to understanding the biosynthetic pathways and ecological roles of methoxylated flavonoids in plant systems.

The compound functions as a plant metabolite, suggesting its involvement in various physiological and ecological processes within plant systems. Plant metabolites of this class often serve multiple functions, including protection against ultraviolet radiation, defense against herbivores and pathogens, and regulation of plant growth and development. The presence of this compound in multiple plant species indicates convergent evolutionary pressures that have favored the biosynthesis of this particular structural variant.

Research into the natural occurrence of this compound has been facilitated by advances in analytical chemistry techniques, particularly high-performance liquid chromatography and mass spectrometry methods. These technological developments have enabled researchers to identify and quantify trace amounts of the compound in complex plant extracts, leading to more comprehensive understanding of its distribution patterns and biological significance. The compound's identification in various plant species has also contributed to chemotaxonomic studies, which use chemical composition patterns to understand evolutionary relationships between plant groups.

The discovery of this compound in natural sources has been closely linked to broader investigations of flavonoid diversity and function. Researchers have noted the relationship between this compound and other methoxylated flavonoids, particularly isorhamnetin, which is described as a 3'-methoxylated derivative of quercetin. This relationship highlights the interconnected nature of flavonoid biosynthetic pathways and the importance of methylation reactions in generating structural diversity within this compound class.

Significance in Flavonoid Research

This compound occupies a significant position within flavonoid research due to its unique structural characteristics and the insights it provides into structure-activity relationships within this important class of natural products. The compound serves as a valuable model system for understanding how specific substitution patterns influence the chemical, physical, and biological properties of flavonoid molecules. Research focusing on this compound has contributed to broader understanding of how methoxylation affects flavonoid stability, bioavailability, and biological activity.

The structural characteristics of this compound make it particularly valuable for comparative studies with other methoxyflavone isomers. The position of the methoxy group at the 3'-carbon creates distinct electronic properties that can be systematically compared with compounds bearing methoxy groups at different positions, such as 3-methoxyflavone or 4'-methoxyflavone. These comparative studies have provided fundamental insights into how substituent position influences molecular properties and biological activities.

Research applications of this compound extend beyond basic structural studies to include investigations of biosynthetic pathways and metabolic transformations. The compound serves as both a substrate and product in various enzymatic reactions, making it valuable for understanding the mechanisms of flavonoid methylation and demethylation reactions. These studies have contributed to the development of biotechnological approaches for producing specific flavonoid variants and understanding the regulation of secondary metabolite biosynthesis in plants.

The research significance of this compound is further enhanced by its relationship to other important flavonoid compounds found in common dietary sources. The connection between this compound and isorhamnetin, which is abundant in foods such as onions, pears, olive oil, wine, and tomato sauce, provides a bridge between fundamental chemical research and practical applications in nutrition and health research. This connection has stimulated interest in understanding the metabolic fate of this compound and related compounds in biological systems.

Contemporary research involving this compound continues to expand our understanding of flavonoid chemistry and biology. The compound's well-defined structure and availability from natural sources make it an excellent candidate for detailed mechanistic studies, including investigations of antioxidant mechanisms, enzyme interactions, and cellular uptake processes. These studies contribute to the broader goal of understanding how structural features of flavonoids translate into specific biological activities and therapeutic potential.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEVPIBIYKKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347292 | |

| Record name | 3'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-83-5 | |

| Record name | 3'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.26 g/mol

- UV Absorption : λmax ~270 nm (flavone backbone) and ~330 nm (methoxy substitution) .

Structural Analogues and Substitution Effects

The biological activity and metabolic fate of methoxyflavones are highly dependent on the position and number of methoxy groups. Below is a comparative analysis of 3’-methoxyflavone with its positional isomers and related derivatives:

Biotransformation and Enzyme Interactions

- 3’-Methoxyflavone vs. 2’- and 4’-Methoxyflavones: Conversion Rates: 3’- and 4’-methoxyflavones exhibit near-complete biotransformation (>95%) by Beauveria bassiana and Isaria farinosa strains within 3–7 days, while 2’-methoxyflavone shows lower conversion (≤60%) . Metabolic Pathways:

- 3’-Methoxyflavone undergoes O-demethylation to 3’-hydroxyflavone (CYP1B1 and CYP2A13 enzymes) .

- 4’-Methoxyflavone is similarly demethylated to 4’-hydroxyflavone, but with higher affinity for CYP1B1 .

- 2’-Methoxyflavone forms glycosides (e.g., 8-O-β-D-methylglucopyranosyl derivatives) as primary metabolites .

| Enzyme/Strain | 3’-Methoxyflavone Conversion (%) | 4’-Methoxyflavone Conversion (%) | 2’-Methoxyflavone Conversion (%) |

|---|---|---|---|

| Beauveria bassiana | 100 | 100 | 37 |

| Isaria farinosa | 100 | 100 | 60 |

| CYP1B1 | 82% O-demethylation | 78% O-demethylation | <10% activity |

| CYP2A13 | 45% O-demethylation | 40% O-demethylation | <5% activity |

Data compiled from

準備方法

Potassium Carbonate-Mediated Methylation

Procedure :

3'-Hydroxyflavone (2 mmol) is dissolved in acetone (25 mL), followed by the addition of K₂CO₃ (2 mmol) and MeI (3 mmol). The mixture is refluxed for 24 hours. Post-reaction, solvents are evaporated, and the residue is recrystallized from ethanol.

Yield : 74%.

Advantages : Straightforward, high yield.

Limitations : Prolonged reaction time; requires stoichiometric base.

Phase-Transfer Catalysis (PTC)

Procedure :

A mixture of 3'-hydroxyflavone, MeI, tetrabutylammonium bromide (TBAB), and K₂CO₃ in toluene is refluxed for 6–8 hours.

Yield : 68–82%.

Advantages : Faster reaction (6–8 hours); improved selectivity.

Allan-Robinson Condensation

This classical method involves the condensation of 2'-hydroxy-2-methoxyacetophenone with benzoyl chloride derivatives.

Traditional Approach

Procedure :

2'-Hydroxy-2-methoxyacetophenone and benzoyl chloride are heated with sodium benzoate at 180–185°C for 4 hours. The intermediate is hydrolyzed to yield this compound.

Yield : 40–55%.

Limitations : High temperatures lead to decomposition; moderate yields.

Modified Solvent System

Procedure :

Replacing sodium benzoate with triethylamine in refluxing toluene reduces the reaction temperature to 110°C.

Yield : 60–65%.

Baker-Venkataraman Rearrangement with Solid Bases

A modified Baker-Venkataraman rearrangement using solid bases and phase-transfer catalysts has been developed for improved efficiency.

Synthesis of Intermediate 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanediones

Procedure :

2'-Hydroxyacetophenone reacts with substituted benzoyl chlorides in the presence of K₂CO₃ and TBAB. The resulting diketone undergoes cyclization with polyphosphoric acid (PPA).

Yield : 70–85%.

Cyclization and Demethylation

Procedure :

Selective demethylation using boron tribromide (BBr₃) in dichloromethane yields this compound.

Yield : 78–83%.

Chalcone Oxidation Pathways

Alkaline Hydrogen Peroxide Oxidation

Procedure :

2'-Hydroxychalcone derivatives are oxidized with H₂O₂ in alkaline methanol, followed by methylation.

Yield : 50–60%.

Dimethyldioxirane (DMDO) Oxidation

Procedure :

Chalcones are treated with DMDO to form 3'-hydroxyflavone, which is subsequently methylated.

Yield : 65–70%.

Recent Advances in Catalytic Methods

Palladium-Catalyzed Coupling

Procedure :

Brominated flavone precursors undergo Sonogashira coupling with trimethylsilylacetylene, followed by deprotection and methylation.

Yield : 72–78%.

Microwave-Assisted Synthesis

Procedure :

Microwave irradiation reduces reaction times for both alkylation and cyclization steps.

Yield : 80–88%.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for 3'-Methoxyflavone and its derivatives?

- Methodological Answer : Synthesis of this compound derivatives often involves selective demethylation or hydroxylation. For example, 5,6,7-trihydroxy-3-methoxyflavones can be synthesized via demethylation of 6-hydroxy-3,5,7-trimethoxyflavones using anhydrous aluminum chloride or aluminum bromide in acetonitrile . Alternative routes include oxidative cyclization of chalcone precursors using iodine (I₂) in DMSO under reflux, yielding derivatives like 7-hydroxy-4'-methoxyflavone with high purity (99%) and yield (88.31%) .

Q. How is this compound characterized and quantified in research settings?

- Methodological Answer : Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation, identifying proton (¹H) and carbon (¹³C) environments, as demonstrated in the characterization of this compound derivatives .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm functional groups like methoxy (-OCH₃) and hydroxyl (-OH) .

- High-Performance Liquid Chromatography (HPLC) : For quantification and purity assessment, particularly in synthetic workflows .

Q. What factors influence the stability of this compound under experimental conditions?

- Methodological Answer : Stability depends on environmental factors:

- pH and Temperature : Degradation accelerates under extreme pH or elevated temperatures.

- Light and Oxygen : Exposure to UV light or oxygen may induce photochemical oxidation, requiring storage in dark, inert conditions (e.g., -20°C or -80°C for long-term stability) .

Advanced Research Questions

Q. How do enzymatic biotransformations by fungi modify this compound's structure?

- Methodological Answer : Filamentous fungi (e.g., Beauveria bassiana) catalyze demethylation and glycosylation. For example, this compound undergoes near-complete conversion to 3'-hydroxyflavone via demethylation, followed by glycosylation at C-8 or C-3 positions using 4′-O-methylglucopyranosyl groups. These reactions are monitored via NMR and LC-MS to identify intermediates and final products .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Predicts binding affinity to target proteins (e.g., enzymes involved in neuroprotection or cancer pathways) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent patterns (e.g., methoxy/hydroxy groups) with biological activity, such as inhibition of parthanatos or urease enzymes .

- Molecular Dynamics Simulations : Assesses stability of ligand-protein complexes under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from variability in experimental design:

- Standardization of Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Comparative Metabolomics : Identify metabolites produced in different biological systems (e.g., fungal vs. mammalian models) to explain divergent bioactivity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across studies to differentiate true activity from assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。